molecular formula C15H14FN5OS B6004383 N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide

Cat. No. B6004383
M. Wt: 331.4 g/mol
InChI Key: CSECIJWCFVIYPJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide, also known as Compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and cardioprotective effects. In vitro and in vivo studies have demonstrated that N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A inhibits the production of pro-inflammatory cytokines and chemokines, reduces the expression of adhesion molecules, and suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A in lab experiments is its potent and selective activity against key enzymes and signaling pathways involved in various diseases. However, one of the limitations of using N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the development of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A as a therapeutic agent. One potential direction is the development of novel formulations that improve the solubility and bioavailability of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A. Another potential direction is the identification of new targets and signaling pathways that are regulated by N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A, which could lead to the development of new therapeutic applications. Additionally, the use of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A involves a multistep process that includes the reaction of 4-fluorobenzyl bromide with 2-amino-4,5-dimethylthiophene-3-carboxylic acid, followed by the conversion of the resulting intermediate to the corresponding tetrazole derivative. The final step involves the introduction of a carboxamide group to the tetrazole ring.

Scientific Research Applications

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have shown that N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A exhibits potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS/c1-9-10(2)23-15(21-8-18-19-20-21)13(9)14(22)17-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSECIJWCFVIYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CC=C(C=C2)F)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

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